Calcimycin

Description

Calcimycin has been reported in Streptomyces and Streptomyces chartreusis with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An ionophorous, polyether antibiotic from Streptomyces chartreusensis. It binds and transports CALCIUM and other divalent cations across membranes and uncouples oxidative phosphorylation while inhibiting ATPase of rat liver mitochondria. The substance is used mostly as a biochemical tool to study the role of divalent cations in various biological systems.

See also: Monensin (related).

Properties

IUPAC Name |

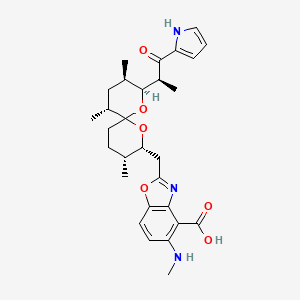

5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16-,17-,18-,22-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYAVKIYRIFSCZ-CYEMHPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040405 | |

| Record name | Calcimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-69-7 | |

| Record name | Calcimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37H9VM9WZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Divalent Cation Ionophore: A Technical Guide to the Origin and Discovery of Calcimycin

For Immediate Release

A comprehensive technical guide detailing the origin, discovery, and foundational experimental work on the antibiotic Calcimycin (also known as A23187) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the seminal research that introduced this pivotal biochemical tool, complete with detailed experimental methodologies, quantitative data, and visual representations of its molecular interactions and signaling pathways.

Executive Summary

This compound, a polyether antibiotic, was first isolated from the fermentation broth of the bacterium Streptomyces chartreusensis.[1][2] Its discovery marked a significant advancement in the study of cellular processes, as it was identified as a mobile ion-carrier with a remarkable selectivity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3] This unique property allows this compound to transport these ions across biological membranes, which are typically impermeable to them, effectively increasing their intracellular concentrations.[1] This ability to manipulate intracellular divalent cation levels has established this compound as an indispensable tool in biological research for investigating the roles of these ions in a myriad of cellular functions. Beyond its utility as a research tool, this compound exhibits antibiotic properties against Gram-positive bacteria and fungi.[1] It also demonstrates profound effects on mammalian cells, including the uncoupling of oxidative phosphorylation, inhibition of mitochondrial ATPase, and the induction of apoptosis.[1]

Discovery and Origin

Producing Organism

This compound is a natural product synthesized by the Gram-positive bacterium Streptomyces chartreusensis.[1][2] Strains of this actinomycete were identified as the source of this novel antibiotic during screening programs aimed at discovering new antimicrobial agents.

Isolation and Purification

The isolation of this compound from the fermentation broth of Streptomyces chartreusensis involves a multi-step process designed to separate the lipophilic molecule from the aqueous culture medium and other metabolic byproducts.

Experimental Protocol: Isolation of this compound

-

Fermentation: Streptomyces chartreusensis is cultured in a suitable liquid medium under aerobic conditions to promote the production of this compound.

-

Extraction: The fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate, to partition the this compound into the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other lipophilic compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography using silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined by Chaney, Demarco, Jones, and Occolowitz in 1974 through X-ray crystallography of its calcium complex.[5][6]

Experimental Protocol: X-ray Crystallography of the this compound-Calcium Complex

-

Crystallization: The calcium salt of this compound is crystallized from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction analysis.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections.

-

Structure Solution and Refinement: The phases of the reflections are determined, and an initial model of the crystal structure is built. This model is then refined against the experimental data to determine the precise atomic coordinates, bond lengths, and bond angles. This process reveals the three-dimensional arrangement of the atoms in the this compound molecule and its coordination with the calcium ion.[6]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₇N₃O₆ |

| Molecular Weight | 523.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water |

| CAS Number | 52665-69-7 |

Ionophoric Activity and Divalent Cation Selectivity

The defining characteristic of this compound is its ability to act as an ionophore for divalent cations. This was first extensively characterized by Reed and Lardy in 1972.[7]

Mechanism of Ion Transport

This compound facilitates the transport of divalent cations across lipid membranes via a carrier mechanism. The lipophilic exterior of the this compound-cation complex allows it to diffuse across the hydrophobic core of the membrane, releasing the ion on the other side.

References

- 1. A23187 - Wikipedia [en.wikipedia.org]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Letter: The structure of A23187, a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE STRUCTURE OF THE CALCIUM COMPLEX OF A23187, A DIVALENT CATION IONOPHORE ANTIBIOTIC [jstage.jst.go.jp]

- 7. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Effects of Increasing Intracellular Calcium with Calcimycin: A Technical Guide

Executive Summary: Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from proliferation and differentiation to apoptosis. The ability to manipulate intracellular calcium concentrations ([Ca²⁺]i) is crucial for researchers studying these fundamental mechanisms. Calcimycin (also known as A23187) is a potent and widely used mobile ionophore that facilitates the transport of divalent cations, primarily Ca²⁺, across biological membranes. This technical guide provides an in-depth overview of the biological consequences of this compound-induced calcium influx, its mechanism of action, and its application in research. We present quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyether antibiotic originally isolated from the bacterium Streptomyces chartreusensis.[1][2] Its unique ability to form a stable, lipophilic complex with divalent cations allows it to function as an ionophore, shuttling these ions across otherwise impermeable lipid bilayers.[1][3] While it can transport other ions like magnesium (Mg²⁺) and manganese (Mn²⁺), it is most renowned for its high selectivity for Ca²⁺.[3][4] This property makes this compound an invaluable tool in cell biology for experimentally elevating [Ca²⁺]i, thereby activating downstream calcium-dependent signaling cascades and cellular responses.[5] Its applications are broad, ranging from inducing apoptosis in cancer cell lines to studying neurotransmitter release and activating oocytes in fertility research.[1][3][6] This guide will explore the core biological effects stemming from this fundamental activity.

Mechanism of Action

This compound's primary mechanism involves binding to calcium ions and acting as a mobile carrier to transport them down their electrochemical gradient into the cytoplasm.[1][3] This action bypasses the cell's natural channels and pumps, leading to a rapid and sustained increase in [Ca²⁺]i.

2.1 Ionophoric Activity this compound is a lipophilic molecule that can diffuse freely within the cell membrane. It chelates two Ca²⁺ ions, neutralizing their charge and enveloping them in a fat-soluble complex. This complex can then traverse the hydrophobic core of the lipid bilayer, releasing the calcium ions into the cytosol. This process effectively uncouples cellular calcium levels from the tightly regulated endogenous transport systems.

2.2 Mitochondrial Effects Beyond its role as a calcium shuttle, this compound directly impacts mitochondrial function. It has been shown to uncouple oxidative phosphorylation and inhibit the activity of mitochondrial ATPase.[3][7][8] This disruption of mitochondrial energetics can contribute significantly to the overall cellular response to this compound treatment.

Caption: this compound binds extracellular Ca²⁺, forming a complex that crosses the cell membrane.

Core Biological Effects of this compound-Induced Calcium Influx

The elevation of [Ca²⁺]i by this compound triggers a multitude of cellular events, reflecting the central role of calcium in cell signaling.

3.1 Induction of Apoptosis One of the most profound effects of this compound is the induction of apoptosis, or programmed cell death. This has been observed in numerous cell types, including cancer cells, making it a subject of interest for oncology research.[1][9] The apoptotic cascade initiated by this compound is often Ca²⁺-dependent and can involve:

-

Mitochondrial Disruption: Calcium overload in mitochondria can lead to the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and production of reactive oxygen species (ROS).[10][11]

-

Caspase Activation: The release of pro-apoptotic factors from mitochondria activates the caspase cascade, leading to the execution phase of apoptosis.

-

Signaling Pathway Activation: In breast and cervical cancer cells, this compound-induced apoptosis is mediated through the p38 MAPK pathway and involves the purinergic receptor P2RX4.[9][12]

Caption: Key pathways in this compound-induced apoptosis.

3.2 Modulation of Autophagy Autophagy is a cellular recycling process that can be triggered by various stressors. This compound treatment has been shown to induce autophagy in several cell lines, including murine embryonic fibroblasts and human colon cancer cells.[6][13] In the context of Mycobacterium bovis infection, this compound-induced autophagy contributes to bacterial killing, a process regulated by intracellular calcium and the P2RX7 receptor.[8][14]

3.3 Generation of Reactive Oxygen Species (ROS) The influx of calcium, particularly into mitochondria, can disrupt the electron transport chain, leading to the overproduction of ROS.[6][10] This has been observed in HL-60 cells and rat neonatal cardiac myocytes following this compound treatment.[6] The resulting oxidative stress can damage cellular components and contribute to the induction of apoptosis.

3.4 Impact on Mitochondrial Dynamics Elevated intracellular calcium levels significantly alter mitochondrial morphology and function.[15] High concentrations of this compound can cause a dramatic reduction in mitochondrial length due to two distinct processes: mitochondrial "rounding" or remodeling, and calcineurin-dependent fission.[15] This disruption of the mitochondrial network is closely linked to cellular stress and dysfunction.[16]

3.5 Alterations in Gene Expression this compound-induced calcium signaling can regulate the expression of various genes. For example, it can induce the expression of glucose-regulated genes and has been identified as a transcriptional inhibitor of S100A4, a calcium-binding protein implicated in cancer metastasis.[14][17][18] This modulation of gene expression underlies many of the long-term effects of this compound treatment.

Quantitative Data Summary

The effective concentration of this compound and its quantitative effects vary significantly depending on the cell type, experimental conditions, and duration of exposure.

Table 1: Effective Concentrations of this compound in Various Experimental Systems

| Cell Type / System | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Rat Lens Epithelial Cells | 5 µM | Induction of apoptosis | [19] |

| Leishmania major Promastigotes | 0.5 - 2.0 µM | Inhibition of growth (leishmanicidal effect) | [4] |

| Various Cell Lines | ≤ 3 µM | Considered non-toxic for short exposure | [16] |

| Breast/Cervical Cancer Cells | IC50 (Varies) | Apoptotic cell death | [10] |

| Keloid Fibroblasts | Concentration-dependent | Depression of S100A4 expression |[17] |

Table 2: Quantified Biological Effects of this compound Treatment

| Biological Readout | Cell Type / System | Treatment Conditions | Result | Reference |

|---|---|---|---|---|

| Apoptosis Rate | Rat Lens Epithelial Cells | 5 µM this compound for 12 hours | >60% of cells underwent apoptosis | [19] |

| Protein Leakage | Rat Pleural Cavity | 2.5 nM or 7.5 nM (intrapleurally) | Peak protein levels reached in 2-3 hours | [8] |

| Fluorescence Increase | Malignant Cells | ≤ 3 µM this compound | 5-fold increase in fluorescence ("I-Bodies") |[16] |

Key Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize concentrations and incubation times for their specific cell systems.

5.1 Protocol: Induction of Intracellular Calcium Influx with this compound

-

Objective: To acutely increase [Ca²⁺]i in cultured cells.

-

Materials: this compound (A23187), DMSO, cell culture medium, target cells.

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 5-15 mM) in DMSO. Store aliquots at -20°C.[13]

-

Culture target cells to the desired confluency (typically 60-80%).[10]

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically 0.5 - 10 µM).

-

Replace the existing medium on the cells with the this compound-containing medium.

-

Incubate for the desired period (ranging from minutes for signaling studies to 48+ hours for apoptosis assays).

-

Proceed with downstream analysis.

-

Caption: Standard workflow for treating cultured cells with this compound.

5.2 Protocol: Assessment of Apoptosis by Flow Cytometry

-

Objective: To quantify this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

-

Materials: Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer, PBS, treated and control cells.

-

Procedure:

-

Treat cells with this compound as described in Protocol 5.1 for 24-48 hours.

-

Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

5.3 Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess mitochondrial health after this compound treatment using a potentiometric dye like TMRM.

-

Materials: Tetramethylrhodamine, Methyl Ester (TMRM), PBS, treated and control cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with PBS.

-

Stain the cells with TMRM (e.g., 200 nM in PBS) at 37°C for 15-30 minutes in the dark.[10]

-

Wash cells again with PBS to remove excess dye.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Conclusion

This compound (A23187) remains a cornerstone tool for cell biology research, providing a reliable method for elevating intracellular calcium and studying its myriad downstream consequences. Its ability to induce potent biological effects, including apoptosis, autophagy, and ROS production, makes it particularly relevant for studies in cancer biology, immunology, and neurobiology.[1][6] Understanding its mechanism of action and its impact on cellular signaling pathways and mitochondrial function is essential for its proper application and the interpretation of experimental results. The protocols and data provided in this guide offer a framework for researchers to effectively harness the power of this compound to explore the complex world of calcium signaling.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. A23187 - Wikipedia [en.wikipedia.org]

- 4. Calcium Ionophore, this compound, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A23187 (this compound) | Cell Signaling Technology [cellsignal.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Insights Into the Role of Mitochondria in Vascular Calcification [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. A23187 (this compound) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 14. toku-e.com [toku-e.com]

- 15. Elevated intracellular calcium causes distinct mitochondrial remodelling and calcineurin-dependent fission in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Suppresses S100A4 Expression and Inhibits the Stimulatory Effect of Transforming Growth Factor β1 on Keloid Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium ionophore A23187 as a regulator of gene expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-induced lens epithelial cell apoptosis contributes to cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcimycin in Elucidating Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from proliferation and differentiation to apoptosis and neurotransmission. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for maintaining cellular homeostasis and mediating cellular responses to external stimuli. Calcimycin (also known as A23187), a mobile ion-carrier antibiotic isolated from Streptomyces chartreusensis, has emerged as an indispensable pharmacological tool for the experimental manipulation of intracellular Ca²⁺ levels.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse applications in studying Ca²⁺ signaling pathways, detailed experimental protocols for its use, and a summary of key quantitative data.

Introduction to this compound

This compound is a divalent cation ionophore with a high affinity and selectivity for Ca²⁺.[2] It functions by forming a lipid-soluble complex with Ca²⁺, facilitating its transport across biological membranes, including the plasma membrane and the membranes of intracellular organelles.[1] This property allows researchers to bypass physiological signaling cascades and directly induce an increase in cytosolic Ca²⁺ concentration, thereby activating downstream Ca²⁺-dependent signaling pathways. Its ability to predictably and potently elevate intracellular Ca²⁺ makes it an invaluable tool for investigating the roles of calcium in various cellular functions and disease states, including cancer, neurodegenerative disorders, and immune responses.[1]

Mechanism of Action

This compound's primary mechanism of action is the electro-neutral exchange of two protons (H⁺) for a divalent cation (like Ca²⁺) across a lipid bilayer. This process allows it to shuttle Ca²⁺ down its electrochemical gradient, leading to a rapid and sustained increase in the intracellular free Ca²⁺ concentration.[1] This influx of Ca²⁺ can originate from the extracellular medium or be released from intracellular stores such as the endoplasmic reticulum (ER) and mitochondria.[4][5] The sustained elevation of cytosolic Ca²⁺ mimics the signaling events that occur downstream of various receptor-ligand interactions and provides a powerful means to study the consequences of Ca²⁺ signaling in a controlled manner.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hellobio.com [hellobio.com]

- 3. This compound induced IL-12 production inhibits intracellular mycobacterial growth by enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Welcome to IR @ NIT Rourkela: this compound induced autophagy decreases mycobacterial growth in THP-1 cells through P2RX7 dependent pathway mediated by intracellular calcium [dspace.nitrkl.ac.in]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcimycin in Inducing Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcimycin, a divalent cation ionophore, has emerged as a potent inducer of autophagy, the cellular process of self-degradation that is critical for cellular homeostasis and survival. This technical guide provides a comprehensive overview of the mechanisms by which this compound triggers autophagy, with a focus on the core signaling pathways and experimental methodologies used to investigate this phenomenon. Detailed protocols for key assays, quantitative data summaries, and visual representations of the underlying molecular interactions are presented to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.

Introduction to this compound and Autophagy

This compound (also known as A23187) is a mobile ion carrier that facilitates the transport of divalent cations, such as calcium (Ca2+), across biological membranes.[1][2] This disruption of intracellular calcium homeostasis is a key event that initiates a cascade of signaling events leading to the induction of autophagy. Autophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials.[3] This process plays a crucial role in cellular quality control, adaptation to stress, and the removal of damaged organelles and protein aggregates.

The induction of autophagy by this compound has significant implications for various physiological and pathological processes, including neurodegenerative diseases, cancer, and infectious diseases.[4] Understanding the molecular mechanisms governing this compound-induced autophagy is therefore of paramount importance for the development of novel therapeutic strategies that target this fundamental cellular process.

Core Signaling Pathways in this compound-Induced Autophagy

This compound-induced autophagy is primarily mediated through the modulation of two key signaling pathways: the P2RX7-dependent pathway and the AMPK/mTOR pathway. The increase in intracellular calcium concentration triggered by this compound is the central event that activates these pathways.

The P2RX7-Dependent Pathway

Recent studies have elucidated a novel mechanism of this compound-induced autophagy involving the purinergic receptor P2X7 (P2RX7).[5] this compound treatment leads to an increase in intracellular calcium levels, which in turn stimulates the release of ATP from the cell. This extracellular ATP then acts in an autocrine or paracrine manner to activate the P2RX7 receptor, a ligand-gated ion channel.[3][5] Activation of P2RX7 further enhances calcium influx, creating a positive feedback loop that amplifies the autophagy-inducing signal.[5] This signaling cascade ultimately leads to the upregulation of key autophagy-related genes (Atgs) and the formation of autophagosomes.[3]

The AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and autophagy.[6][7] An increase in the intracellular AMP/ATP ratio, often a consequence of cellular stress, activates AMPK.[7] Activated AMPK promotes autophagy by directly phosphorylating and activating components of the autophagy-initiating ULK1 complex and by inhibiting the mTOR complex 1 (mTORC1).[6] mTORC1 is a major negative regulator of autophagy, and its inhibition is a key step in autophagy induction.[6]

This compound, by increasing intracellular calcium, can activate Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMPK.[7] This activation of the CaMKKβ-AMPK axis leads to the inhibition of mTORC1 and the subsequent induction of autophagy.

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound can be quantified by monitoring the expression and modification of key autophagy-related proteins. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a widely used marker for autophagosome formation.[8]

| Cell Line | This compound Concentration | Treatment Time | Marker | Fold Change (vs. Control) | Reference |

| THP-1 | 0.5 µM | 6 hours | LC3-II/LC3-I Ratio | ~2.5 | [3] |

| THP-1 | 0.5 µM | 12 hours | LC3-II/LC3-I Ratio | ~3.5 | [3] |

| THP-1 | 0.5 µM | 6 hours | Beclin-1 | ~2.0 | [3] |

| THP-1 | 0.5 µM | 12 hours | Beclin-1 | ~3.0 | [3] |

| THP-1 | 0.5 µM | 6 hours | Atg7 | ~1.8 | [3] |

| THP-1 | 0.5 µM | 12 hours | Atg7 | ~2.8 | [3] |

| THP-1 | 0.5 µM | 6 hours | Atg3 | ~1.5 | [3] |

| THP-1 | 0.5 µM | 12 hours | Atg3 | ~2.2 | [3] |

Experimental Protocols

A variety of experimental techniques are employed to study this compound-induced autophagy. Below are detailed protocols for the most common and critical assays.

Western Blotting for LC3-II Conversion

This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (anti-LC3 and anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After washing, apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the bands for LC3-I, LC3-II, and β-actin. Calculate the LC3-II/LC3-I ratio and normalize to the loading control (β-actin).[9]

Fluorescence Microscopy with mCherry-EGFP-LC3 Reporter

This method allows for the visualization and quantification of autophagic flux by tracking the fate of a tandem fluorescent-tagged LC3 protein.[10][11][12] In neutral autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta.[12]

Materials:

-

Cells stably expressing the mCherry-EGFP-LC3 reporter construct

-

This compound

-

Fluorescence microscope with appropriate filter sets for GFP and mCherry

-

Imaging software for image acquisition and analysis

Protocol:

-

Cell Culture and Treatment: Plate mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat the cells with this compound as described in the Western blotting protocol.

-

Live-Cell or Fixed-Cell Imaging:

-

Live-Cell Imaging: Image the cells directly on a heated stage with CO2 control.

-

Fixed-Cell Imaging: Wash the cells with PBS, fix with 4% paraformaldehyde, and mount on slides with a mounting medium containing DAPI for nuclear staining.

-

-

Image Acquisition: Acquire images using a fluorescence microscope, capturing both the green (EGFP) and red (mCherry) channels.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in both yellow and red puncta indicates an induction of autophagic flux.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides high-resolution ultrastructural evidence of autophagosome formation.[13][14][15]

Materials:

-

This compound

-

Fixatives (e.g., glutaraldehyde, paraformaldehyde)

-

Osmium tetroxide

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as previously described.

-

Fixation: Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) for 1-2 hours at room temperature.

-

Post-fixation and Dehydration: Post-fix the cells with 1% osmium tetroxide, followed by dehydration through a graded series of ethanol concentrations.

-

Embedding and Sectioning: Infiltrate the cells with embedding resin and polymerize. Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining and Imaging: Mount the sections on copper grids and stain with uranyl acetate and lead citrate. Examine the sections under a transmission electron microscope.

-

Analysis: Identify and count the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with degraded contents) per cell cross-section.

Conclusion

This compound is a valuable pharmacological tool for inducing and studying autophagy. Its ability to increase intracellular calcium levels triggers a complex signaling network, primarily involving the P2RX7 and AMPK/mTOR pathways, leading to the robust formation of autophagosomes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate role of this compound in autophagy and to explore its potential therapeutic applications. A thorough understanding of these mechanisms and methodologies is essential for advancing our knowledge of this fundamental cellular process and for the development of novel drugs that modulate autophagy for the treatment of human diseases.

References

- 1. Figure 1, Schematic diagram of the steps of autophagy. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mediates mycobacterial killing by inducing intracellular calcium-regulated autophagy in a P2RX7 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of autophagy-related protein stoichiometry by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Welcome to IR @ NIT Rourkela: this compound induced autophagy decreases mycobacterial growth in THP-1 cells through P2RX7 dependent pathway mediated by intracellular calcium [dspace.nitrkl.ac.in]

- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing a Stock Solution of Calcimycin A23187 in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcimycin A23187, a potent and selective calcium ionophore, is an indispensable tool in cell biology and drug discovery for investigating the role of calcium signaling in various cellular processes. This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a this compound A23187 stock solution in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction to this compound A23187

This compound A23187 is a mobile ion-carrier that forms stable complexes with divalent cations, thereby facilitating their transport across biological membranes.[1] Its high selectivity for Ca²⁺ makes it an invaluable agent for artificially increasing intracellular calcium concentrations, mimicking a range of physiological stimuli and pathological conditions.[2][3] This allows for the detailed study of calcium-dependent signaling pathways, including those involved in apoptosis, autophagy, and reactive oxygen species (ROS) generation.[2][4]

Quantitative Data Summary

For ease of use and accurate calculations in the laboratory, the key quantitative data for this compound A23187 are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 523.6 g/mol | [1][2][4] |

| Molecular Formula | C₂₉H₃₇N₃O₆ | [1][2][4] |

| CAS Number | 52665-69-7 | [1][2][4] |

| Purity | >98% | [1][2][4] |

| Solubility in DMSO | Up to 100 mM (with heating) | [1] |

| Recommended Storage (Lyophilized) | -20°C, desiccated | [2][4] |

| Recommended Storage (in DMSO) | -20°C or -80°C | [4][5] |

| Stability (Lyophilized) | 24 months at -20°C | [2][4] |

| Stability (in DMSO) | Up to 3 months at -20°C | [2][4] |

Signaling Pathway of this compound A23187

This compound A23187 acts as a calcium ionophore, directly increasing the permeability of cellular membranes to calcium ions. This influx of extracellular calcium, along with the release of calcium from intracellular stores, elevates cytosolic calcium levels, triggering a cascade of downstream signaling events.

Caption: this compound A23187 signaling pathway.

Experimental Protocol: Preparation of a 10 mM this compound A23187 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound A23187 in DMSO.

Materials

-

This compound A23187 powder (lyophilized)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Workflow

Caption: Workflow for preparing this compound A23187 stock solution.

Step-by-Step Procedure

-

Safety Precautions: Before starting, ensure you are wearing the appropriate PPE. Handle this compound A23187 and DMSO in a well-ventilated area or a chemical fume hood.

-

Calculation: To prepare a 10 mM stock solution, use the following calculation:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

-

Mass (g) = 0.01 mol/L * 523.6 g/mol * 0.001 L = 0.005236 g = 5.24 mg

-

-

Therefore, you will need 5.24 mg of this compound A23187 for 1 mL of DMSO.

-

-

Weighing: Carefully weigh out 5.24 mg of lyophilized this compound A23187 powder and place it into a sterile microcentrifuge tube.

-

Reconstitution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound A23187 powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[1]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][4]

-

Storage: Store the aliquots at -20°C or -80°C. The solution is stable for up to 3 months when stored at -20°C.[2][4] For longer-term storage, -80°C is recommended.

Application Notes and Best Practices

-

Working Concentration: The optimal working concentration of this compound A23187 can vary depending on the cell type and the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

-

Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

-

Control Experiments: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

-

Handling: this compound A23187 is a potent biological agent. Handle with care and avoid contact with skin and eyes. Dispose of waste according to institutional guidelines.

By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound A23187 stock solutions to achieve reliable and reproducible results in their investigations of calcium-mediated cellular processes.

References

- 1. A23187 (this compound), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]

- 2. A23187 (this compound) | Cell Signaling Technology [cellsignal.com]

- 3. 钙离子载体A23187 混合钙镁盐 Approximate 1:15 molar ratio Ca:Mg. | Sigma-Aldrich [sigmaaldrich.com]

- 4. A23187 (this compound) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Using Calcimycin in a Calcium Flux Assay with Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and apoptosis. The ability to accurately measure dynamic changes in intracellular calcium concentration ([Ca²⁺]i) is therefore fundamental to many areas of biological research and drug discovery. Calcium flux assays are powerful tools for studying these changes, and flow cytometry provides a high-throughput method for analyzing these responses at the single-cell level.

Calcimycin (also known as A23187) is a potent and widely used calcium ionophore.[1][2][3] It is a mobile ion-carrier that forms stable complexes with divalent cations, primarily Ca²⁺, and transports them across biological membranes, leading to a rapid increase in intracellular calcium concentration.[4][5] This property makes this compound an invaluable tool for studying calcium signaling pathways and for use as a positive control in calcium flux assays to induce a maximal response.

These application notes provide a detailed protocol for performing a calcium flux assay using this compound as a stimulant and flow cytometry for analysis. The protocol includes information on cell preparation, loading with fluorescent calcium indicators, stimulation with this compound, and data acquisition and analysis.

Principle of the Assay

The assay relies on the use of cell-permeant fluorescent dyes that exhibit a significant change in their spectral properties upon binding to free calcium. Cells are first loaded with an acetoxymethyl (AM) ester form of a calcium-sensitive dye. Intracellular esterases cleave the AM ester group, trapping the dye inside the cell. Upon stimulation with this compound, the influx of Ca²⁺ leads to an increase in intracellular calcium concentration. The binding of Ca²⁺ to the indicator dye results in a measurable change in fluorescence intensity, which is then detected by a flow cytometer.

Key Reagents and Materials

A variety of fluorescent calcium indicators are available, each with distinct spectral properties. The choice of dye will depend on the specific experimental setup, particularly the available lasers on the flow cytometer.

| Indicator Dye | Excitation (Ex) / Emission (Em) Wavelengths (Ca²⁺-bound) | Key Features |

| Fluo-4 AM | 494 nm / 506 nm[6] | - Bright green fluorescence upon Ca²⁺ binding.[6][7] - Compatible with the 488 nm laser line. - High signal-to-noise ratio.[8] |

| Indo-1 AM | Ex: ~355 nm; Em: ~401 nm (Ca²⁺-bound), ~475 nm (Ca²⁺-free)[9][10] | - Ratiometric dye, allowing for more quantitative measurements of [Ca²⁺]i.[11] - Requires a UV laser for excitation.[12] |

| Fura-2 AM | Ratiometric excitation: 335 nm (Ca²⁺-bound) / 363 nm (Ca²⁺-free); Em: ~510 nm[13] | - Ratiometric dye, providing accurate measurements of [Ca²⁺]i.[13] - Requires a UV laser.[14] |

Table 1: Commonly used fluorescent calcium indicators for flow cytometry.

This compound Signaling Pathway

This compound acts as a calcium ionophore, directly facilitating the transport of Ca²⁺ across the plasma membrane and from intracellular stores like the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca²⁺. This elevation in intracellular calcium can then trigger a variety of downstream signaling cascades.

Caption: this compound-mediated calcium influx and downstream signaling.

Experimental Workflow

The following diagram outlines the key steps involved in performing a calcium flux assay with this compound using flow cytometry.

Caption: Experimental workflow for a calcium flux assay.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimal conditions, such as cell density, dye concentration, and incubation times, should be determined empirically for each cell type and experimental setup.

1. Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.64 mL of DMSO.[1][15] Store aliquots at -20°C.

-

Calcium Indicator Stock Solution: Prepare a 1 to 5 mM stock solution of the chosen calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) in anhydrous DMSO.[12]

-

Assay Buffer: A physiological buffer containing calcium and magnesium is required (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or RPMI with 2% FCS and 25mM HEPES).

2. Cell Preparation

-

Harvest cells and wash them once with the assay buffer.

-

Resuspend the cells at a concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL in the assay buffer.[16] The optimal cell density should be determined for each cell line.

3. Dye Loading

-

Add the calcium indicator dye stock solution to the cell suspension to achieve a final concentration typically ranging from 1 to 10 µM.[17] It is crucial to titrate the dye concentration to find the optimal balance between a strong signal and low cytotoxicity.

-

Incubate the cells for 15 to 60 minutes at 37°C in the dark.[6][12] The optimal loading time can vary between cell types.

-

(Optional) Wash the cells once with fresh assay buffer to remove excess extracellular dye.

-

Resuspend the cells in fresh, pre-warmed (37°C) assay buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

-

Allow the cells to rest for at least 15-30 minutes at 37°C to ensure complete de-esterification of the AM ester.[19]

4. Flow Cytometry Acquisition

-

Equilibrate the cell suspension at 37°C for approximately 10 minutes before data acquisition.[17]

-

Set up the flow cytometer with the appropriate laser and filter configuration for the chosen calcium indicator.

-

Begin acquiring data for the unstained and single-stained (dye-loaded) cells to set up compensation and gates.

-

Acquire a baseline fluorescence signal for the dye-loaded cells for approximately 30-60 seconds.[20]

-

Without stopping the acquisition, add the desired concentration of this compound to the cell suspension. A typical starting concentration is 1-5 µM.

-

Immediately continue acquiring data for several minutes to monitor the entire calcium flux event, from the initial rise to the plateau and subsequent decline.

-

As a positive control, at the end of the acquisition, ionomycin can be added to elicit a maximal calcium response.[20]

5. Data Analysis

-

Gate on the cell population of interest based on forward and side scatter properties.

-

For non-ratiometric dyes like Fluo-4, the change in intracellular calcium is represented by the increase in mean fluorescence intensity (MFI) over time.

-

For ratiometric dyes like Indo-1, a ratio of the two emission wavelengths (e.g., 401 nm / 475 nm) is plotted against time.[17] This ratiometric analysis corrects for variations in dye loading and cell size.[21]

-

Analyze the kinetic data to determine parameters such as the peak fluorescence, time to peak, and the area under the curve (AUC), which represent the magnitude and duration of the calcium response.[22]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for a calcium flux assay using this compound.

| Parameter | Typical Range | Notes |

| Cell Density | 1 x 10⁶ - 2 x 10⁶ cells/mL | Should be optimized for the specific cell type. |

| Calcium Indicator Concentration | 1 - 10 µM | Titration is essential to determine the optimal concentration. |

| Dye Loading Time | 15 - 60 minutes | Varies depending on the cell type and dye used. |

| Dye Loading Temperature | 37°C | |

| This compound Concentration | 1 - 10 µM | A dose-response experiment is recommended to determine the optimal concentration. |

Table 2: Typical Experimental Parameters.

| Parameter | Description |

| Baseline Fluorescence | The initial fluorescence intensity of the dye-loaded cells before stimulation. |

| Peak Fluorescence | The maximum fluorescence intensity reached after stimulation with this compound. |

| Time to Peak | The time taken to reach the peak fluorescence after stimulation. |

| Area Under the Curve (AUC) | Represents the total calcium influx over a defined period. |

Table 3: Key Data Analysis Parameters.

Troubleshooting

-

Low Signal:

-

Increase the concentration of the calcium indicator dye.

-

Increase the dye loading time.

-

Ensure cells are healthy and viable.

-

-

High Background Fluorescence:

-

Decrease the concentration of the calcium indicator dye.

-

Ensure complete removal of extracellular dye by washing.

-

Allow sufficient time for de-esterification of the AM ester.

-

-

No Response to this compound:

-

Verify the activity of the this compound stock solution.

-

Ensure the assay buffer contains an adequate concentration of extracellular calcium.

-

Check for cell viability.

-

Conclusion

The use of this compound in a calcium flux assay with flow cytometry is a robust and valuable technique for investigating intracellular calcium signaling. By following the detailed protocols and optimizing the experimental parameters outlined in these application notes, researchers can obtain reliable and reproducible data on the dynamics of intracellular calcium in various cell types. This information is crucial for advancing our understanding of a wide range of biological processes and for the development of novel therapeutics targeting calcium-dependent pathways.

References

- 1. A23187 (this compound) | Cell Signaling Technology [cellsignal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. A23187 - Wikipedia [en.wikipedia.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Fluo-4 AM, green fluorescent calcium indicator | AxisPharm [axispharm.com]

- 8. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 10. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes: R&D Systems [rndsystems.com]

- 11. Indo-1 AM | AAT Bioquest [aatbio.com]

- 12. Indo-1 AM [bdbiosciences.com]

- 13. biotium.com [biotium.com]

- 14. hellobio.com [hellobio.com]

- 15. A23187 (this compound) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 18. bu.edu [bu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. 4 Flow Cytometry Assays For Monitoring Intracellular Processes [expertcytometry.com]

- 21. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for Calcimycin-Induced Autophagy Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcimycin (A23187) is a calcium ionophore that has been demonstrated to induce autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases.[1] Understanding the mechanisms of this compound-induced autophagy and possessing robust methods for its analysis are crucial for researchers in various fields, including cancer biology, neurodegenerative diseases, and infectious diseases.[2][3][4]

These application notes provide a detailed, step-by-step guide for the analysis of this compound-induced autophagy, from outlining the underlying signaling pathways to providing specific protocols for key experimental techniques.

Signaling Pathway of this compound-Induced Autophagy

This compound induces autophagy by increasing intracellular calcium levels.[1] This influx of calcium triggers a signaling cascade that ultimately leads to the formation of autophagosomes. A key player in this pathway is the P2RX7 receptor.[2][3] The binding of this compound to P2RX7 leads to an increase in intracellular calcium, which in turn stimulates the release of ATP.[2][3] This extracellular ATP then acts in an autocrine fashion on P2RX7, further amplifying the signal and leading to the activation of downstream autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II.[3][4]

Experimental Workflow

A typical workflow for analyzing this compound-induced autophagy involves several key stages, from cell culture and treatment to data acquisition and analysis using various techniques.

Experimental Protocols

Western Blot Analysis for LC3-II Conversion

Principle: This protocol detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against LC3 (validated for Western Blot)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the appropriate time. Include untreated and vehicle-treated cells as controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control (e.g., β-actin or GAPDH).

Autophagic Flux Assay using mCherry-EGFP-LC3

Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to monitor autophagic flux.[5][6] In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists, resulting in red puncta.[6][7] An increase in red puncta indicates active autophagic flux.

Materials:

-

Cells stably or transiently expressing mCherry-EGFP-LC3

-

This compound

-

Fluorescence microscope or flow cytometer

-

Optional: Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Protocol:

-

Cell Transfection/Transduction: Generate a stable cell line expressing mCherry-EGFP-LC3 or transiently transfect cells with the corresponding plasmid.[8][9]

-

Cell Treatment: Plate the cells and treat them with this compound. Include appropriate controls. To measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor to block the degradation of autophagosomes.

-

Imaging (Microscopy):

-

Fix the cells and mount them on slides.

-

Visualize the cells using a fluorescence microscope equipped with filters for GFP and mCherry.

-

Capture images and count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.[6]

-

-

Quantification (Flow Cytometry):

-

Harvest the cells and resuspend them in a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer capable of detecting both GFP and mCherry fluorescence.[5][10]

-

Quantify the fluorescence intensity in both channels to determine the ratio of red to green fluorescence, which is indicative of autophagic flux.[5]

-

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

Principle: TEM provides high-resolution imaging to directly visualize the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes).[11][12] This method is considered the gold standard for confirming the presence of these double-membraned structures.[11]

Materials:

-

Cells of interest

-

This compound

-

Fixatives (e.g., glutaraldehyde, paraformaldehyde)

-

Osmium tetroxide

-

Uranyl acetate and lead citrate (for staining)

-

Epoxy resin for embedding

-

Ultramicrotome

-

Transmission Electron Microscope

Protocol:

-

Cell Fixation: Treat cells with this compound and then fix them with a primary fixative like glutaraldehyde.[13][14]

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate.[14]

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in epoxy resin.[13][14]

-

Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) of the embedded samples using an ultramicrotome.[13]

-

Staining and Imaging: Mount the sections on copper grids and stain them with uranyl acetate and lead citrate.[13] Observe the sections under a transmission electron microscope to identify and count autophagosomes, which appear as double-membraned vesicles containing cytoplasmic material.[12]

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in the following table for easy comparison.

| Experimental Assay | Parameter Measured | Control Group | This compound-Treated Group | This compound + Inhibitor Group |

| Western Blot | LC3-II / LC3-I Ratio | Baseline ratio | Increased ratio | Further increased ratio |

| p62/SQSTM1 Levels | Baseline level | Decreased level | Accumulated level | |

| mCherry-EGFP-LC3 (Microscopy) | Number of Red Puncta / Cell | Low number | Increased number | Low number (puncta are yellow) |

| Number of Yellow Puncta / Cell | Low number | Increased number | Significantly increased number | |

| mCherry-EGFP-LC3 (Flow Cytometry) | Ratio of mCherry/EGFP Fluorescence | Baseline ratio | Increased ratio | Decreased ratio (shift to higher EGFP) |

| Transmission Electron Microscopy | Number of Autophagosomes / Cell Area | Low number | Increased number | Significantly increased number |

Note: The "this compound + Inhibitor Group" refers to cells co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. This control is crucial for distinguishing between increased autophagosome formation and decreased autophagosome degradation.

References

- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 2. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 3. This compound mediates mycobacterial killing by inducing intracellular calcium-regulated autophagy in a P2RX7 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induced IL-12 production inhibits intracellular mycobacterial growth by enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mCherry-GFP-LC3 reporter assay [bio-protocol.org]

- 7. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GFP-LC3 and mCherry-EGFP-LC3 puncta formation assays [bio-protocol.org]

- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Transmission electron microscopy of autophagosomes [bio-protocol.org]

- 14. mdanderson.org [mdanderson.org]

Application of Calcimycin in Assisted Oocyte Activation Protocols: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Assisted Oocyte Activation (AOA) is a crucial intervention in assisted reproductive technology (ART) for couples experiencing fertilization failure or low fertilization rates following intracytoplasmic sperm injection (ICSI). This failure is often attributed to an oocyte activation deficiency, characterized by the inability of the oocyte to initiate the necessary signaling cascade that triggers embryonic development. Calcimycin (also known as A23187) is a calcium ionophore widely used in AOA protocols to overcome this deficiency. By increasing the intracellular calcium concentration in the oocyte, this compound mimics the natural physiological stimulus of the sperm, thereby initiating the downstream events of oocyte activation.

These application notes provide a comprehensive overview of the use of this compound in AOA, including its mechanism of action, detailed experimental protocols, and a summary of reported clinical and embryological outcomes.

Mechanism of Action: The Role of Calcium in Oocyte Activation

Oocyte activation is a complex process initiated by a series of intracellular calcium (Ca²⁺) oscillations triggered by the sperm upon fertilization. This physiological Ca²⁺ rise is mediated by a sperm-specific phospholipase C zeta (PLCζ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.

This compound, as a mobile ion-carrier, facilitates the transport of Ca²⁺ across the oocyte's plasma membrane, leading to a rapid and significant increase in intracellular Ca²⁺ concentration. This artificially induced calcium influx bypasses the need for the sperm-derived PLCζ and directly initiates the downstream signaling pathways essential for oocyte activation. These events include:

-

Cortical Granule Exocytosis: Prevents polyspermy.

-

Resumption of Meiosis II: Leads to the extrusion of the second polar body.

-

Pronuclear Formation: The formation of male and female pronuclei, a key indicator of successful fertilization.

-

Initiation of Embryonic Development: Triggers the first mitotic divisions.

The following diagram illustrates the signaling pathway of oocyte activation and the role of this compound.

Quantitative Data on the Efficacy of this compound in AOA

Numerous studies have demonstrated the effectiveness of this compound in improving outcomes for patients with a history of fertilization failure. The following tables summarize key quantitative data from comparative studies.

Table 1: Embryological Outcomes Following this compound-AOA Compared to Control (ICSI alone)

| Outcome | This compound-AOA | ICSI Alone | Reference |

| Fertilization Rate | 39.5% - 78.2% | 27% - 69.3% | [1][2] |

| Cleavage Rate | 45.5% - 98% | 97% - 98% | [1][3] |

| Blastocyst Formation Rate | 41% - 53% | 23% - 70% | [4][5] |

| Top-Quality Embryo Rate | 37.1% | Not Reported | [1] |

Table 2: Clinical Outcomes Following this compound-AOA Compared to Control (ICSI alone)

| Outcome | This compound-AOA | ICSI Alone | Reference |

| Clinical Pregnancy Rate | 33% - 42% | 18% - 27% | [3][6] |

| Ongoing Pregnancy Rate | 36% | 23% | [6] |

| Live Birth Rate | 33% | 18% | [6] |

Note: The wide range in reported rates can be attributed to variations in patient populations, underlying causes of infertility, and specific AOA protocols used.

Experimental Protocols

The following are detailed methodologies for the application of this compound in assisted oocyte activation.

Preparation of this compound Solutions

a. Stock Solution (1 mM)

-

Reagent: this compound (A23187), e.g., Sigma-Aldrich C7522.

-

Solvent: Absolute ethanol.

-

Procedure:

-

Weigh the appropriate amount of this compound powder.

-

Dissolve in absolute ethanol to a final concentration of 1 mM.

-

Aliquot into small, light-protected tubes.

-

Store at -20°C. Stock solutions are typically stable for up to 3 months.

-

b. Working Solution (10 µM)

-

Reagents: 1 mM this compound stock solution, pre-equilibrated in vitro fertilization (IVF) culture medium.

-

Procedure:

-

On the day of use, thaw an aliquot of the 1 mM this compound stock solution.

-

Dilute the stock solution 1:100 in pre-equilibrated IVF culture medium to achieve a final concentration of 10 µM. For example, add 10 µl of 1 mM stock solution to 990 µl of culture medium.

-

Ensure the working solution is thoroughly mixed and equilibrated to 37°C and 6% CO₂ before use.

-

Note: Ready-to-use this compound solutions are also commercially available (e.g., GM508 CultActive, Gynemed) and should be used according to the manufacturer's instructions.

Assisted Oocyte Activation Protocol

The following diagram outlines the general workflow for this compound-AOA following ICSI.

Detailed Steps:

-

Oocyte Preparation: Perform oocyte retrieval and denudation of cumulus-corona cells according to standard laboratory procedures.

-

ICSI: Perform ICSI on mature metaphase II (MII) oocytes.

-

This compound Incubation:

-

Immediately following ICSI, transfer the injected oocytes to a pre-equilibrated drop of 10 µM this compound working solution.

-

Incubate the oocytes for 15 minutes at 37°C in a humidified atmosphere of 6% CO₂.

-

-

Washing:

-

After the 15-minute incubation, carefully wash the oocytes to remove the this compound.

-

Perform a series of three washes in fresh, pre-equilibrated IVF culture medium.

-

-

Post-AOA Culture:

-

Place the washed oocytes in a new culture dish with fresh, pre-equilibrated cleavage or blastocyst culture medium.

-

Culture the oocytes under standard embryo culture conditions (37°C, 6% CO₂).

-

-

Fertilization Assessment:

-

Assess for signs of normal fertilization (presence of two distinct pronuclei and two polar bodies) approximately 16-18 hours after ICSI.

-

-

Embryo Development:

-

Continue to culture and monitor the development of normally fertilized zygotes according to standard laboratory protocols.

-

Concluding Remarks

This compound-mediated assisted oocyte activation is a valuable and effective tool for overcoming fertilization failure in selected patient populations. The protocols outlined in these application notes provide a framework for the successful implementation of this technique. It is crucial for laboratories to validate their own AOA protocols and to carefully consider patient selection to maximize the benefits of this intervention. Further research is ongoing to optimize AOA protocols and to better understand the long-term safety and efficacy of this technology.

References

- 1. jogcr.com [jogcr.com]

- 2. Artificial Oocyte Activation (AOA) with Calcium Ionophore | CUH [cuh.nhs.uk]

- 3. Calcium influx and sperm-evoked calcium responses during oocyte maturation and egg activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium signaling in mammalian egg activation and embryo development: Influence of subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Assisted oocyte activation with calcium ionophore [bio-protocol.org]

Application Notes and Protocols for Studying Caspase Activation in HeLa Cells Using Calcimycin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A23187, is a mobile ion-carrier that acts as a calcium ionophore, facilitating the transport of divalent cations across biological membranes.[1][2] In cell biology research, this compound is a valuable tool for investigating the roles of intracellular calcium signaling in various cellular processes, including apoptosis. In HeLa cells, a widely used human cervical cancer cell line, this compound treatment has been shown to induce a potent apoptotic response.[3] This process is initiated by a rapid increase in cytosolic calcium concentration, which in turn triggers a cascade of downstream events culminating in the activation of caspases, the key executioners of apoptosis.[3][4]

These application notes provide detailed protocols for utilizing this compound to induce and study caspase activation in HeLa cells. The included methodologies cover cell culture and treatment, measurement of intracellular calcium levels, and quantification of caspase activity.

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells

This compound treatment initiates apoptosis in HeLa cells through a signaling cascade that is primarily triggered by an influx of extracellular calcium. This disrupts intracellular calcium homeostasis and leads to mitochondrial dysfunction. The subsequent release of pro-apoptotic factors from the mitochondria activates the intrinsic apoptosis pathway. Concurrently, the elevated calcium levels can activate other stress-related pathways, such as the p38 MAPK pathway, which can also contribute to the apoptotic signaling.[4]

Caption: this compound-induced apoptotic signaling pathway in HeLa cells.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound treatment on HeLa cells. This data is compiled from multiple studies investigating this compound-induced apoptosis in cervical cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on HeLa Cell Viability

| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |